molecular formula C15H14FNO4S B4548238 METHYL 3-[(4-FLUOROPHENYL)METHANESULFONAMIDO]BENZOATE

METHYL 3-[(4-FLUOROPHENYL)METHANESULFONAMIDO]BENZOATE

Cat. No.: B4548238
M. Wt: 323.3 g/mol
InChI Key: QQVZYXBNJNQPJP-UHFFFAOYSA-N
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Description

Methyl 3-[(4-fluorophenyl)methanesulfonamido]benzoate is an organic compound that features a benzoate ester linked to a sulfonamide group, which is further substituted with a fluorophenyl moiety

Scientific Research Applications

Methyl 3-[(4-fluorophenyl)methanesulfonamido]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis:

    Material Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-fluorophenyl)methanesulfonamido]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the sulfonamide intermediate: This involves the reaction of 4-fluorobenzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine to form 4-fluorophenylmethanesulfonamide.

    Esterification: The sulfonamide intermediate is then reacted with methyl 3-hydroxybenzoate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-fluorophenyl)methanesulfonamido]benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

    Hydrolysis: Methyl 3-[(4-fluorophenyl)methanesulfonamido]benzoic acid.

    Oxidation and Reduction: Modified sulfonamide derivatives.

Mechanism of Action

The mechanism of action of methyl 3-[(4-fluorophenyl)methanesulfonamido]benzoate depends on its application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with specific receptors to modulate their signaling pathways.

    Pathway Interference: Disrupting key biochemical pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: Similar structure but lacks the sulfonamide group.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a boronic ester group instead of the sulfonamide.

    Methyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate: Similar sulfonamide structure but with different substitution patterns.

Uniqueness

Methyl 3-[(4-fluorophenyl)methanesulfonamido]benzoate is unique due to the combination of its sulfonamide and fluorophenyl groups, which confer specific chemical reactivity and potential biological activity not found in its analogs.

Properties

IUPAC Name

methyl 3-[(4-fluorophenyl)methylsulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-21-15(18)12-3-2-4-14(9-12)17-22(19,20)10-11-5-7-13(16)8-6-11/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVZYXBNJNQPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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